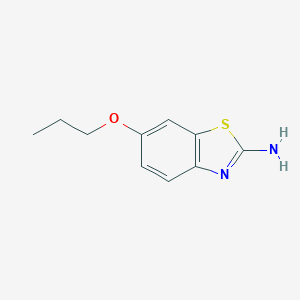

6-Propoxybenzothiazol-2-amine

Descripción general

Descripción

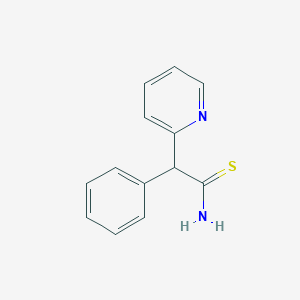

6-Propoxybenzothiazol-2-amine is a chemical compound that belongs to the class of organic compounds known as benzothiazoles. It is characterized by a benzene ring fused to a thiazole ring. Benzothiazoles are known for their diverse applications in the field of chemistry, including their use in the synthesis of various chemical compounds.

Synthesis Analysis

The synthesis of benzothiazole derivatives like 6-Propoxybenzothiazol-2-amine often involves reactions starting from aryl isothiocyanates and formamides under metal-free conditions. For instance, a synthesis method described by He et al. (2016) involves the formation of benzothiourea intermediate followed by intramolecular cross dehydrogenative coupling (He et al., 2016).

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of both benzene and thiazole rings. Single crystal X-ray diffraction analysis is often used to confirm the molecular structure of such compounds. For example, Hema et al. (2020) employed this method to confirm the structure of a benzothiazole derivative (Hema et al., 2020).

Chemical Reactions and Properties

Benzothiazoles can undergo various chemical reactions, including oxidative amination, as explored by Froehr et al. (2011), where they developed an efficient transition-metal-free amination of benzoxazoles (Froehr et al., 2011).

Physical Properties Analysis

The physical properties of 6-Propoxybenzothiazol-2-amine, such as melting point, solubility, and crystalline structure, can be determined using methods like X-ray diffraction analysis, as demonstrated in the study of various organic acid-base adducts by Jin et al. (2014) (Jin et al., 2014).

Chemical Properties Analysis

The chemical properties of benzothiazoles are influenced by their structure, which allows for various interactions and reactions. For instance, the study by Forlani et al. (2006) assesses the nitrogen and carbon nucleophilicities of 2-aminothiazoles, which is relevant for understanding the reactivity of benzothiazole derivatives (Forlani et al., 2006).

Aplicaciones Científicas De Investigación

Chemical Synthesis and Catalysis

6-Propoxybenzothiazol-2-amine, as part of the benzothiazole family, is involved in various chemical syntheses and catalytic processes. For instance, it is used in the electrochemically promoted coupling of benzoxazoles and amines, facilitating the formation of 2-aminobenzoxazoles. This process uses catalytic quantities of tetraalkylammonium halide redox catalysts, simplifying the workup and reducing waste (Gao et al., 2014). Moreover, a metal-free amination of benzoxazoles has been developed, indicating the in situ iodination of the secondary amine as the activation mode, enhancing the synthesis of 2-aminobenzoxazoles (Froehr et al., 2011).

Biological Activity and Complexation

6-Propoxybenzothiazol-2-amine derivatives are actively studied for their biological activities. For instance, 2-amino-6-methylbenzothiazole and its Cu(II) and Ag(I) complexes exhibit anti-microbial, anti-oxidant, and enzyme inhibition activities. The antibacterial and antifungal potentials of the ligand are enhanced by complexation with copper(II) and silver(I) metal ions (Gul et al., 2020). Additionally, aminothiazole-linked metal chelates show strong antimicrobial action against various microbial species and exhibit significant antioxidant activity, with all metal complexes being more biocompatible than free ligands (Noreen & Sumrra, 2021).

Pharmacological Importance

Compounds with a 2-aminothiazole structure serve as core structures for the development of pharmaceutically important agents. They are synthesized through various metal-catalyzed reactions and are used in the development of compounds with anti-HIV, antibacterial, and other pharmacological activities (Ma et al., 2011).

Direcciones Futuras

Propiedades

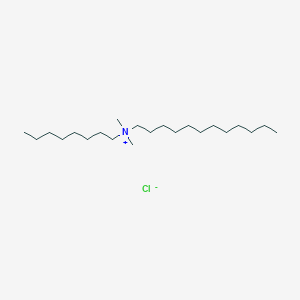

IUPAC Name |

6-propoxy-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2OS/c1-2-5-13-7-3-4-8-9(6-7)14-10(11)12-8/h3-4,6H,2,5H2,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJWBDYBQSKYQKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC2=C(C=C1)N=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70162528 | |

| Record name | 6-Propoxybenzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70162528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Propoxybenzothiazol-2-amine | |

CAS RN |

14372-64-6 | |

| Record name | 6-Propoxy-2-benzothiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14372-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Propoxybenzothiazol-2-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014372646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Propoxybenzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70162528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-propoxybenzothiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.843 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.